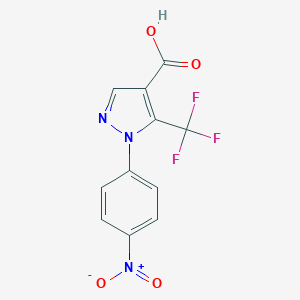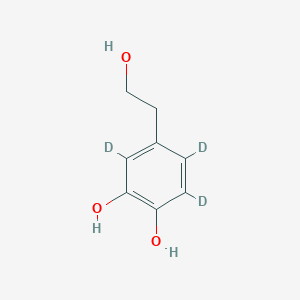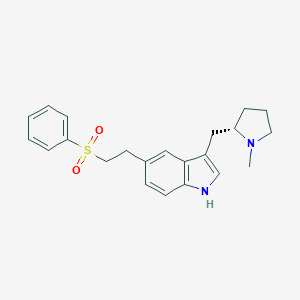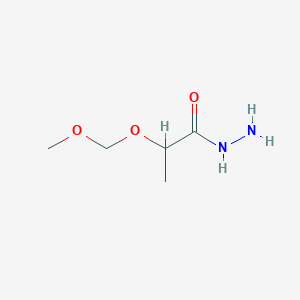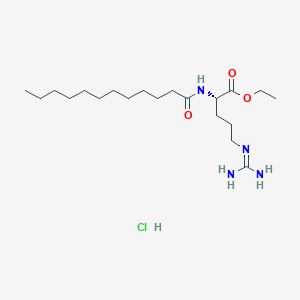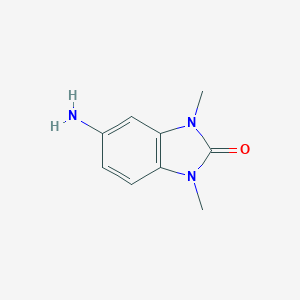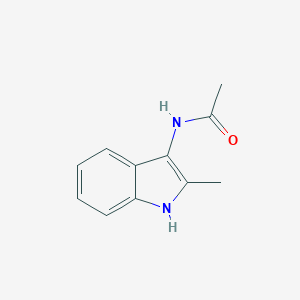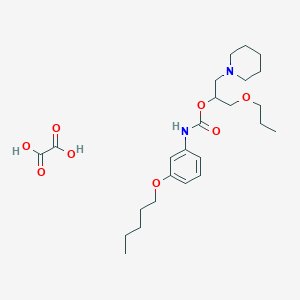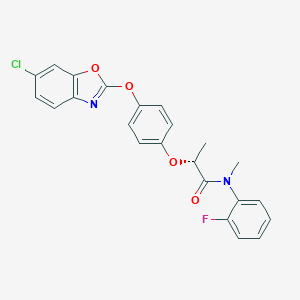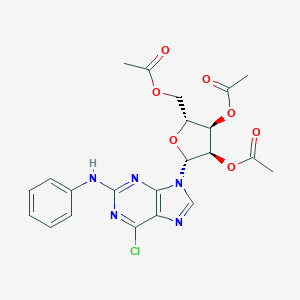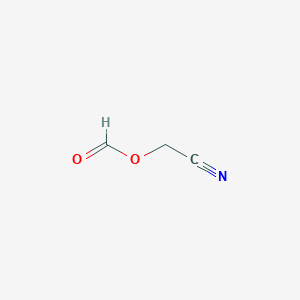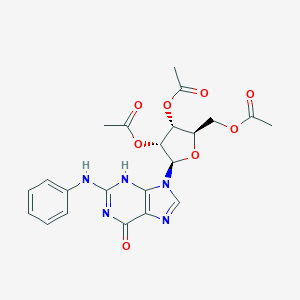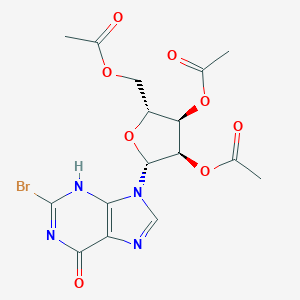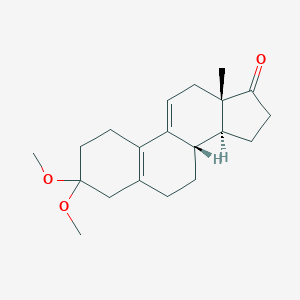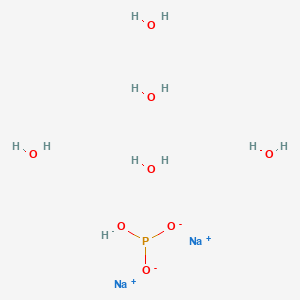
Di-Sodium hydrogen phosphite pentahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-Sodium hydrogen phosphite pentahydrate is an inorganic compound with the formula Na2HPO3 • 5H2O . It is a derivative of phosphorous acid (HP(O)(OH)2), containing the anion HPO3^2- . Despite its name suggesting it contains an acidic hydrogen atom, the hydrogen atom is not acidic, being bonded to phosphorus rather than oxygen . It is a white or colorless solid .
Molecular Structure Analysis
The linear formula for Di-Sodium hydrogen phosphite pentahydrate is Na2HPO3 • 5H2O . Its molecular weight is 216.04 .科学的研究の応用
1. Chemical Properties and Reactions
Di-Sodium hydrogen phosphite pentahydrate has been studied for its chemical properties and reactions. In one study, derivatives of hydrogen phosphite, including di-sodium hydrogen phosphite, were synthesized and characterized. These compounds are known to react with sulfur and participate in various chemical reactions, such as the Michaelis-Becker reaction and the formation of esters of α-aminoalkylphosphonic acids when reacted with ketones and ammonia (Medved & Kabachnik, 1958).
2. Spectroscopic Analysis
Spectroscopic analysis of salts of oxyacids of phosphorus, including sodium salts of phosphites, has been conducted to understand their structural properties. The study provided insights into the stretching frequencies of different phosphorus-oxygen groups, contributing to the understanding of the vibrational spectrum of these compounds (Ahlijah & Mooney, 1966).
3. Applications in Insecticide Resistance Research
Research has been conducted on the resistance of various insects to phosphine, a compound related to di-sodium hydrogen phosphite. This research is crucial for understanding how insect populations evolve resistance to commonly used insecticides (Opit et al., 2012).
4. Environmental Applications
Di-Sodium hydrogen phosphite has been explored for environmental applications, such as the removal of heavy metals like lead, cadmium, and zinc from aqueous solutions. Its effectiveness in forming precipitates with these metals demonstrates its potential in water purification and environmental remediation (Esalah et al., 2000).
5. Lubrication Science
In lubrication science, derivatives of hydrogen phosphite, including di-sodium hydrogen phosphite, have been studied for their antiwear properties. These studies have helped in understanding how these compounds can form protective films on surfaces, thereby reducing wear and tear in mechanical systems (Minami et al., 2001).
6. Catalysis Research
Research in catalysis has explored the use of phosphites, including di-sodium hydrogen phosphite derivatives, as ligands in transition metal-catalyzed reactions. These studies contribute to the development of more efficient and selective catalytic processes in chemical manufacturing (Berg et al., 2000).
7. Energy Research
Di-Sodium hydrogen phosphite derivatives have been investigated in energy research, particularly in hydrogen production and storage. These studies are crucial for developing new methods for efficient and sustainable energy production (Yang et al., 2016).
Safety And Hazards
Safety data sheets suggest that Di-Sodium hydrogen phosphite pentahydrate should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation . In case of contact with skin, eyes, or if ingested, immediate medical attention may be required .
将来の方向性
Di-Sodium hydrogen phosphite pentahydrate has potential applications in the field of energy storage. For instance, it has been used in the creation of a novel form-stable composite phase change material (CPCM) for building thermal energy storage . This CPCM demonstrated excellent phase change enthalpy and extremely low supercooling degree, suggesting great potential for passive building thermal management .
特性
IUPAC Name |
disodium;hydrogen phosphite;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.HO3P.5H2O/c;;1-4(2)3;;;;;/h;;1H;5*1H2/q2*+1;-2;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKBMXXJECMLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.OP([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H11Na2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-Sodium hydrogen phosphite pentahydrate | |
CAS RN |
13517-23-2 |
Source


|
| Record name | Phosphonic acid, disodium salt, pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

